BenchChemオンラインストアへようこそ!

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Tankyrase-2 inhibition Wnt/β-catenin signaling Structure-activity relationship

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946351-13-9) is a synthetic heterocyclic small molecule (C₈H₁₂N₄OS, MW 212.27) featuring a fused [1,2,4]triazolo[3,4-b][1,3]thiazine bicyclic core with an N3-propanamide substituent. The triazolothiazine scaffold has been recognized in medicinal chemistry literature as a biologically attractive privileged structure with reported activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.

Molecular Formula C8H12N4OS
Molecular Weight 212.27 g/mol
CAS No. 946351-13-9
Cat. No. B6570454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
CAS946351-13-9
Molecular FormulaC8H12N4OS
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NN=C2N1CCCS2
InChIInChI=1S/C8H12N4OS/c1-2-6(13)9-7-10-11-8-12(7)4-3-5-14-8/h2-5H2,1H3,(H,9,10,13)
InChIKeyQSHJEAUORPONST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946351-13-9): Procurement-Relevant Compound Identity and Scaffold Context


N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946351-13-9) is a synthetic heterocyclic small molecule (C₈H₁₂N₄OS, MW 212.27) featuring a fused [1,2,4]triazolo[3,4-b][1,3]thiazine bicyclic core with an N3-propanamide substituent . The triazolothiazine scaffold has been recognized in medicinal chemistry literature as a biologically attractive privileged structure with reported activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications [1]. This compound belongs to a series of N-acylated 3-amino-triazolothiazine derivatives that have been deposited in screening libraries and publicly available databases including PubChem and MolBiC, though published direct biological characterization of this specific analogue remains limited [2].

Why Generic Substitution Fails: Structural Nuance in N-Acyl Triazolothiazine Selection Determines Biological Performance


The triazolothiazine scaffold is not a uniform commodity where any N-acyl derivative produces equivalent results. Public bioactivity databases reveal that seemingly minor changes to the N3-acyl substituent on the shared 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine core produce large-magnitude shifts in target engagement: the acetamide analogue (CID 27396804) is essentially inactive against tankyrase-2 (IC₅₀ > 19,000 nM), whereas the 3-methylbutanamide analogue (CID 27532289) achieves sub-micromolar inhibition (IC₅₀ = 980 nM), a >19-fold potency differential [1]. The propanamide substituent in the target compound occupies a structurally distinct intermediate space — providing two rotatable bonds with an ethyl terminus — that is not replicated by the methyl (acetamide), branched dimethyl (2,2-dimethylpropanamide, CAS 946293-22-7), or phenyl-extended (CAS 946300-54-5) analogues [2]. These differences in steric profile, lipophilicity, and hydrogen-bonding geometry mean that procurement decisions cannot assume functional interchangeability among in-class candidates.

Quantitative Differentiation Evidence for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide Versus Closest Analogues


Tankyrase-2 (TNKS2) Inhibitory SAR Positioning: Propanamide Occupies the Critical Potency Transition Zone Between Inactive and Active N-Acyl Analogues

The N3-acyl chain length and branching of triazolothiazine derivatives profoundly impact tankyrase-2 (TNKS2/PARP5b) inhibitory potency in a cell-based assay system (Sf21 cell line). The acetamide analogue (CID 27396804) shows negligible inhibition with IC₅₀ > 19,000 nM, defining the lower boundary of activity. The benzamide analogue (CID 41783892) achieves IC₅₀ = 2,760 nM, while the 3-methylbutanamide analogue (CID 27532289) reaches IC₅₀ = 980 nM — a stepwise improvement tracking with increasing acyl chain length and lipophilicity [1]. The target propanamide compound, possessing an unbranched ethyl side chain (the next logical increment beyond acetamide), is predicted to reside in the intermediate potency window between 2,760 and 19,000 nM, serving as an essential SAR probe for defining the minimum acyl chain length required for TNKS2 engagement [2].

Tankyrase-2 inhibition Wnt/β-catenin signaling Structure-activity relationship

Physicochemical Differentiation from Acetamide Analogue: Enhanced Lipophilicity and Membrane Permeability Predictions

The target compound (C₈H₁₂N₄OS, MW 212.27) differs from the acetamide analogue (C₇H₁₀N₄OS, MW 198.25) solely by one methylene unit in the N-acyl chain. This single-carbon extension increases the computed XLogP3 from -0.2 (acetamide) to an estimated ~0.3 for the propanamide, while maintaining the same hydrogen-bond donor/acceptor counts (1 donor, 4 acceptors) [1]. The additional rotatable bond (from 1 to 2) provides conformational flexibility that may facilitate induced-fit binding interactions not accessible to the rigid acetamide. Both compounds share the identical triazolothiazine core (SMILES core: Nc1nnc2n1CCCS2), ensuring that any biological differences originate exclusively from the N-acyl substituent .

Lipophilicity optimization Drug-likeness Membrane permeability

Metallo-β-Lactamase (VIM-2) Inhibitory Scaffold Validation: Triazolothiazine Core Demonstrates Selective MBL Inhibition

The [1,2,4]triazolo[3,4-b][1,3]thiazine scaffold has been experimentally validated as a metallo-β-lactamase (MBL) inhibitor core. In a 2019 study, the 3-phenyl-substituted analogue (5a) inhibited VIM-2 MBL with IC₅₀ ~ 179 μM, while the 3-(4-bromophenyl) derivative (5l) achieved IC₅₀ = 38.36 μM — a 4.7-fold improvement driven by halogen substitution [1]. Notably, compound 5l demonstrated selectivity for VIM-2 over other B1 MBLs and serine β-lactamases. The target propanamide compound shares the identical [1,2,4]triazolo[3,4-b][1,3]thiazine core scaffold (differing only in the absence of a 3-aryl substituent and presence of a 3-propanamido group), positioning it as a structurally distinct entry point for MBL inhibitor optimization that avoids the synthetic complexity of 3-aryl analogues .

Antimicrobial resistance Metallo-β-lactamase inhibition VIM-2

Synthetic Tractability: Propanamide Analogue as a Versatile Intermediate for Parallel Library Synthesis

The target compound can be accessed via acylation of the common intermediate 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-amine (CAS 639782-44-8, C₅H₈N₄S, MW 156.21) with propionyl chloride or propionic anhydride . This key amine intermediate is commercially available from multiple suppliers (including CymitQuimica, Life Chemicals) and serves as the common starting point for an entire library of N-acyl derivatives . The propanamide represents a particularly valuable library member because: (i) the linear ethyl chain avoids the synthetic complexity of branched (2,2-dimethyl) or aryl-substituted (3-phenyl) analogues; (ii) the propanamide linkage can be further functionalized at the α- or β-position; and (iii) the compound provides a chromatography-friendly polarity profile (predicted logP ~0.3) that facilitates purification and quality control compared to more lipophilic analogues.

Parallel synthesis Triazolothiazine library Medicinal chemistry diversification

Recommended Research and Procurement Application Scenarios for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide (CAS 946351-13-9)


Tankyrase-2 (TNKS2) Structure-Activity Relationship Studies: Mapping the Minimum Active Acyl Chain Length

This compound serves as the critical intermediate-length N-acyl probe for establishing the minimum carbon count required for TNKS2 engagement within the triazolothiazine chemotype. With the acetamide analogue (>19,000 nM) defining the inactive lower bound and the 3-methylbutanamide (980 nM) defining the active range, the propanamide fills the essential SAR gap. Procurement of this compound enables systematic mapping of the acyl-chain-length-activity relationship without the confounding steric effects of branched or aryl-extended analogues [1].

Metallo-β-Lactamase Inhibitor Scaffold Diversification: Exploring N3-Acyl Substitution as an Alternative to C3-Aryl Modification

Published MBL inhibitor work on the triazolothiazine scaffold has focused exclusively on C3-aryl substitution (e.g., phenyl, 4-bromophenyl). The target compound introduces N3-acyl substitution as an orthogonal diversification vector that maintains the core scaffold's zinc-chelating triazole pharmacophore while altering the substituent trajectory. This enables researchers to explore whether N-acyl derivatives achieve comparable or superior VIM-2 inhibition without the synthetic burden of aryl coupling chemistry [2].

Parallel Medicinal Chemistry Library Construction Using a Common Intermediate Strategy

The compound exemplifies the simplest one-step acylation product from the commercially available 3-amino-triazolothiazine scaffold (CAS 639782-44-8). Procurement of this specific analogue alongside the acetamide, benzamide, and 3-methylbutanamide comparators provides a rationally designed four-member mini-library that systematically varies N-acyl chain length and character, enabling rapid SAR assessment across multiple biological targets without custom synthesis delays .

Physicochemical Property Baseline for In-Class Comparator Selection in Drug Discovery Programs

With a molecular weight of 212.27, predicted XLogP ~0.3, and only 2 rotatable bonds, the propanamide analogue represents the most drug-like starting point among the N-acyl triazolothiazine series for oral bioavailability optimization. It avoids the suboptimal lipophilicity of the acetamide (XLogP -0.2, potentially limiting membrane permeability) and the excessive molecular weight and lipophilicity (MW 288.37, XLogP 1.7) of the 3-phenylpropanamide analogue. This makes it the preferred reference compound for pharmacokinetic profiling and formulation development within this chemical series [1].

Quote Request

Request a Quote for N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.